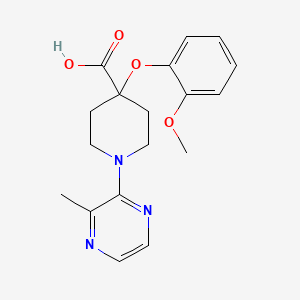

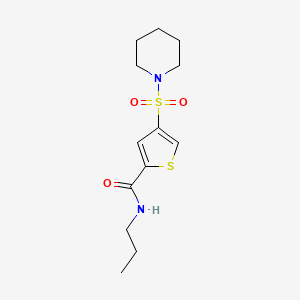

![molecular formula C15H13N3O2S2 B5527659 5,6-dimethyl-4-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5527659.png)

5,6-dimethyl-4-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

- General Synthesis Methods : The synthesis of related pyrimidine derivatives often involves specific routes applicable to various substituted benzyl-pyrimidines. A key intermediate, such as a dihydro-oxo or thioxo pyrimidine, is typically converted through treatments involving reagents like N,N-dimethylformamide-thionyl chloride or palladium on charcoal, to yield the final compound (Grivsky et al., 1980).

Molecular Structure Analysis

- Conformation and Bonding : Similar compounds, like certain amino-dimethyl-pyrimidines, demonstrate specific molecular conformations, such as flattened envelope conformations in their pyrimidine rings. The angles between different rings (like pyridine and benzene rings) and the nature of intermolecular hydrogen bonding are crucial in defining their structure (Zhou et al., 2007).

Chemical Reactions and Properties

- Reactivity with Electrophilic Agents : Research indicates that certain dimethyl-thieno pyrimidines can undergo electrophilic ipso-substitution reactions, showing reactivity with various electrophilic reagents (Ortikov, 2014).

Physical Properties Analysis

- Electronic Structure and Reactivity : Quantum chemical calculations have been employed to understand the electronic structures and reactivity of thieno-pyrimidine derivatives. These studies reveal insights into the mechanisms of reactions like ipso-nitration and the effects of substituents and solvents (Mamarahmonov et al., 2014).

Chemical Properties Analysis

- Catalytic Reactions : Catalytic hydrogenation studies on related pyrimidine compounds reveal interesting reactions, such as C-C bond cleavage and formation of substituted pyrimidines (Otmar et al., 1998).

- Synthesis from Intermediate Compounds : Thieno-pyrimidines can also be synthesized from intermediates like methylthio-pyrimidinecarbaldehyde, indicating diverse pathways in their chemical synthesis (Clark et al., 1993).

Wirkmechanismus

Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the biological target it interacts with. Thienopyrimidines are known to exhibit various biological activities, but the exact activity can vary widely depending on the specific structure and functional groups of the compound .

Zukünftige Richtungen

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other thienopyrimidines. This could include testing its activity against various biological targets, studying its pharmacokinetics and pharmacodynamics, and potentially developing it into a drug if its activity profile is promising .

Eigenschaften

IUPAC Name |

5,6-dimethyl-4-[(4-nitrophenyl)methylsulfanyl]thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S2/c1-9-10(2)22-15-13(9)14(16-8-17-15)21-7-11-3-5-12(6-4-11)18(19)20/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXINTLDFHXKBDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethyl-4-[(4-nitrophenyl)methylsulfanyl]thieno[2,3-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

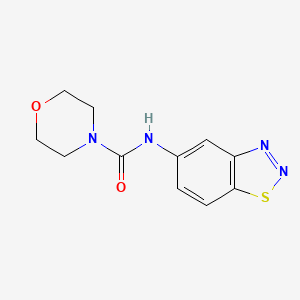

![4-(3-hydroxy-3-methylbutyl)-N-[1-(methoxymethyl)cyclopropyl]-N-methylbenzamide](/img/structure/B5527576.png)

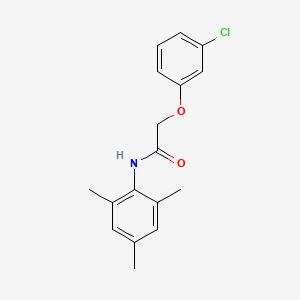

![2-cyano-3-[(3,4-dimethoxyphenyl)amino]-2-propenethioamide](/img/structure/B5527583.png)

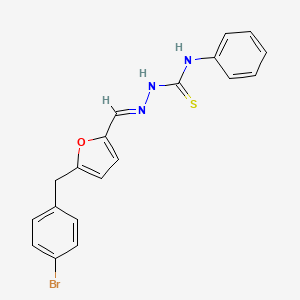

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-4-(methoxymethyl)-1-piperidinesulfonamide](/img/structure/B5527589.png)

![2-{[(2,3-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5527611.png)

![5-ethyl-3-(3-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5527626.png)

![4-[(isopropylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5527629.png)

![2-benzyl-9-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5527642.png)

![({5-[1-(imidazo[1,2-a]pyridin-2-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5527669.png)

![1,6,7-trimethyl-8-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5527674.png)